tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13N3O3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the reactions. .
Scientific Research Applications
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate can be compared with other imidazole derivatives, such as:
tert-Butyl (4-formyl-1H-imidazol-2-yl)carbamate: Similar structure but with the formyl group at a different position.
tert-Butyl (5-methyl-1H-imidazol-2-yl)carbamate: Contains a methyl group instead of a formyl group.
tert-Butyl (5-nitro-1H-imidazol-2-yl)carbamate: Contains a nitro group instead of a formyl group. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the imidazole ring
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(5-13)11-7/h4-5H,1-3H3,(H2,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRKZGUXMRUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475643 |
Source
|
Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917919-51-8 |
Source
|
Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.